2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide
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Overview
Description
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazoline core, along with the dimethoxyphenyl and sulfanyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, introduction of the dimethoxyphenyl group, and the attachment of the sulfanyl and butanamide moieties. Common reagents used in these reactions include various amines, thiols, and alkylating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy groups can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and modulating biological pathways. The dimethoxyphenyl group may enhance binding affinity and specificity, while the sulfanyl and butanamide moieties contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)butanamide
- 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-methoxybutyl)butanamide
Uniqueness
Compared to similar compounds, 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide exhibits unique properties due to the specific arrangement of functional groups. The presence of the 3-methoxypropyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-5-21(23(29)25-11-8-12-30-2)33-24-27-20-10-7-6-9-19(20)22(28-24)26-16-13-17(31-3)15-18(14-16)32-4/h6-7,9-10,13-15,21H,5,8,11-12H2,1-4H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSQQRUKRYWLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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